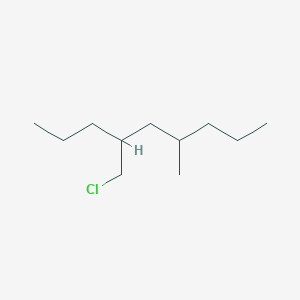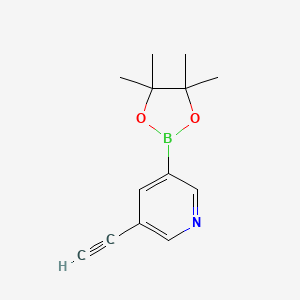
3-(1-Methylpiperidin-4-yl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methylpiperidin-4-yl)propanal is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
準備方法
The synthesis of 3-(1-Methylpiperidin-4-yl)propanal can be achieved through several synthetic routes. One common method involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters. The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine . Industrial production methods often involve the use of intermediates such as substituted 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acids and amides .
化学反応の分析
3-(1-Methylpiperidin-4-yl)propanal undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include lithium aluminum hydride (LAH) for reduction and acidic environments for dehydration reactions . Major products formed from these reactions include 1,4,5,6-tetrahydropyridine and other piperidine derivatives .
科学的研究の応用
3-(1-Methylpiperidin-4-yl)propanal has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Piperidine derivatives are crucial for designing drugs and play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and are used in the synthesis of biologically active compounds . Additionally, this compound is used in the development of novel 5-HT6 receptor antagonists, which are known to improve cognitive function in animal models .
作用機序
The mechanism of action of 3-(1-Methylpiperidin-4-yl)propanal involves its interaction with specific molecular targets and pathways. For instance, it acts as a potent and selective antagonist of the 5-HT6 receptor, which is part of the serotonin superfamily. This receptor is exclusively located in brain regions associated with learning and memory. Antagonism of the 5-HT6 receptor leads to increased levels of glutamate and acetylcholine in the brain, which are associated with improved cognitive function .
類似化合物との比較
3-(1-Methylpiperidin-4-yl)propanal can be compared with other similar compounds, such as 2-(1-Methylpiperidin-4-yl)ethanamine and various piperidine derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, 2-(1-Methylpiperidin-4-yl)ethanamine is another piperidine derivative with distinct pharmacological properties .
特性
IUPAC Name |
3-(1-methylpiperidin-4-yl)propanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-10-6-4-9(5-7-10)3-2-8-11/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAOCMSNNMPDBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(Tert-butoxy)carbonyl]amino}-2-(4,4-difluorocyclohexylidene)aceticacid](/img/structure/B13572615.png)
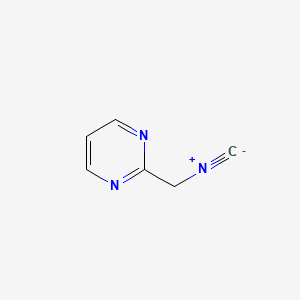
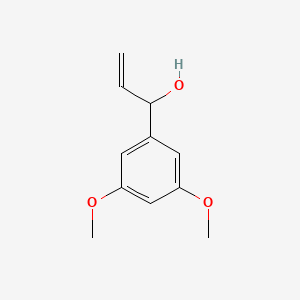
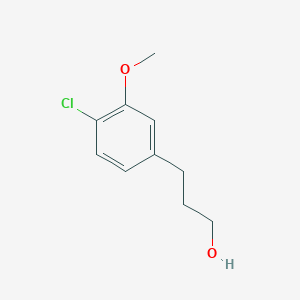
![ethyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate](/img/structure/B13572628.png)

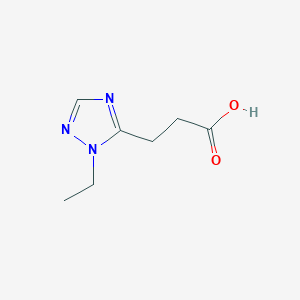
![4-[(2-Carbamoylphenoxy)methyl]benzamide](/img/structure/B13572649.png)

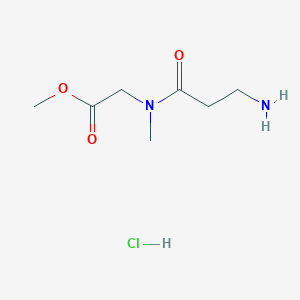
![N-[2-(Thiophen-2-YL)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B13572671.png)
